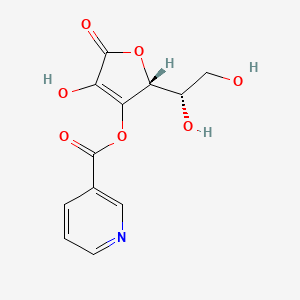

Ascorbyl nicotinate

Descripción

Contextualization of Ascorbyl Esters in Chemical Synthesis and Derivatization

Ascorbic acid, a naturally occurring antioxidant, is hydrophilic, which limits its applicability in lipid-based systems. wikipedia.orgresearchgate.net Chemical derivatization of ascorbic acid into ascorbyl esters is a primary strategy to overcome this limitation. By reacting ascorbic acid with organic acids, such as fatty acids, esters like ascorbyl palmitate and ascorbyl stearate (B1226849) are formed. wikipedia.orgresearchgate.net This esterification process renders the molecule more lipophilic, or fat-soluble, enhancing its stability and its ability to be incorporated into non-aqueous systems like oils and fats. wikipedia.org

The synthesis of ascorbyl esters can be achieved through two main routes: chemical and enzymatic. researchgate.netnih.gov

Chemical Synthesis: Traditional chemical methods often involve the use of strong acids, such as sulfuric acid, as catalysts. researchgate.netresearchgate.net While effective, these methods can be harsh, leading to the formation of side products and potential degradation of the heat- and acid-sensitive ascorbic acid molecule. researchgate.net

Enzymatic Synthesis: A greener alternative employs enzymes, particularly lipases like Candida antarctica Lipase (B570770) B, as catalysts. researchgate.netvulcanchem.com This biocatalytic approach is highly regioselective, meaning it targets a specific reaction site on the molecule, and proceeds under milder conditions, which reduces byproduct formation. researchgate.netvulcanchem.com The primary challenge in enzymatic synthesis is the low solubility of hydrophilic ascorbic acid in the non-polar organic solvents typically used for these reactions. researchgate.netnih.govresearchgate.net Strategies to overcome this include the use of polar organic solvents, ionic liquids, or solid-phase condensation. researchgate.netnih.govresearchgate.net

Beyond their use as antioxidants, ascorbyl esters also function as surfactants and are investigated for their role in the formation of nanostructures for delivery systems. researchgate.netresearchgate.net The derivatization of ascorbic acid into esters is a critical area of research for expanding its utility in various chemical applications. nih.govcir-safety.org

Rationale for Investigating Ascorbyl Nicotinate (B505614) within Chemical Systems

The investigation of ascorbyl nicotinate in chemical systems is driven by the unique properties that emerge from the conjugation of its two parent molecules. The esterification of ascorbic acid with nicotinic acid results in a hybrid molecule with a distinct molecular structure and modified physicochemical characteristics. vulcanchem.com

Key rationales for its study include:

Modified Polarity and Stability: Similar to other ascorbyl esters, this compound is more lipid-soluble than its parent ascorbic acid, which enhances its stability and potential for use in non-aqueous environments.

Altered Redox Potential: The molecular architecture of this compound features a planar nicotinamide (B372718) ring connected to the enediol structure of the ascorbic acid moiety. vulcanchem.com This creates a conjugated π-system which directly influences the molecule's redox potential, a key parameter in its function as an antioxidant. vulcanchem.com The local chemical environment can significantly impact the kinetics and thermodynamics of ascorbate's reactions, and forming an ester with nicotinic acid provides a model to study these effects. nih.govnih.gov

Synergistic Chemical Properties: The molecule combines the chemical functionalities of both ascorbic acid and nicotinic acid. This allows researchers to study the interplay between the antioxidant properties of the ascorbyl portion and the chemical characteristics of the nicotinate group within a single, defined chemical entity.

Physicochemical Properties of this compound

| Property | Value | Measurement Method |

|---|---|---|

| Molecular Formula | C₁₂H₁₁NO₇ | - |

| Molecular Weight | 281.22 g/mol | - |

| Melting Point | 192-195°C (decomposes) | Differential scanning calorimetry |

| Aqueous Solubility | 3.56 mg/mL (at 25°C) | USP dissolution apparatus |

| LogP | -0.89 | Shake-flask method |

| pKa (ascorbyl moiety) | 4.17 ± 0.03 | Potentiometric titration |

Data adapted from available chemical specifications. vulcanchem.com

The negative LogP value indicates that while more lipophilic than ascorbic acid, this compound retains a significant degree of hydrophilicity. vulcanchem.com

Historical Development of Ascorbate (B8700270) and Nicotinate Chemistry Relevant to Esterification Processes

The path to synthesizing this compound is built upon a rich history of chemical discovery for both of its constituent molecules.

Ascorbic Acid (Vitamin C): The chemical structure of ascorbic acid was first identified in 1933 by Walter Norman Haworth, who also reported its first chemical synthesis in 1934. wikipedia.org This followed its isolation from natural sources by Albert Szent-Györgyi in the late 1920s, who initially named it "hexuronic acid." wikipedia.org The industrial production of ascorbic acid was later established based on the Reichstein process, a multi-step method starting from glucose. wikipedia.org Early research into its chemical properties revealed its susceptibility to oxidation, which spurred the investigation of more stable derivatives. who.int The esterification of ascorbic acid to form compounds like ascorbyl palmitate was a logical progression to enhance its stability and solubility in lipids, with early synthesis methods using sulfuric acid. acs.org Over time, more refined and "green" processes, such as enzymatic synthesis, were developed to overcome the harsh conditions of traditional acid-catalyzed esterification. researchgate.netmdpi.com

Nicotinic Acid (Niacin): Nicotinic acid was first synthesized in a laboratory setting in 1867 through the oxidation of nicotine (B1678760) using potent oxidizing agents like potassium chromate (B82759) and sulfuric acid. wikipedia.org Its importance grew significantly in the late 1930s when it was identified as the factor that prevents the disease pellagra. wikipedia.org Industrial synthesis methods evolved from the oxidation of nicotine to more efficient routes, such as the oxidation of 3-methylpyridine (B133936) or 5-ethyl-2-methyl-pyridine. wikipedia.orgnih.gov The esterification of nicotinic acid has been a subject of chemical literature for many decades, with papers from the 1940s describing the synthesis of various nicotinic acid esters. acs.orgacs.org Early methods for producing these esters often resulted in reaction mixtures containing mineral acid residues, which necessitated additional purification steps. google.com This led to the development of non-catalytic processes and the use of alternative catalysts to create cleaner, more efficient synthesis routes for nicotinic acid esters. google.comorientjchem.org

The convergence of these two fields of chemical research—the drive to create stable, lipophilic derivatives of ascorbic acid and the established methods for nicotinic acid esterification—provided the foundational knowledge for the synthesis of the hybrid molecule, this compound.

Structure

3D Structure

Propiedades

Número CAS |

81489-64-7 |

|---|---|

Fórmula molecular |

C12H11NO7 |

Peso molecular |

281.22 g/mol |

Nombre IUPAC |

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C12H11NO7/c14-5-7(15)9-10(8(16)12(18)19-9)20-11(17)6-2-1-3-13-4-6/h1-4,7,9,14-16H,5H2/t7-,9+/m0/s1 |

Clave InChI |

ZSKHEZJGIUMLQK-IONNQARKSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)OC2=C(C(=O)OC2C(CO)O)O |

SMILES isomérico |

C1=CC(=CN=C1)C(=O)OC2=C(C(=O)O[C@@H]2[C@H](CO)O)O |

SMILES canónico |

C1=CC(=CN=C1)C(=O)OC2=C(C(=O)OC2C(CO)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ascorbyl nicotinate; COS-CB3; |

Origen del producto |

United States |

Chemical Characterization and Advanced Analytical Techniques for Ascorbyl Nicotinate

Spectroscopic Characterization Methods

Spectroscopy investigates the interaction between matter and electromagnetic radiation, providing fundamental insights into molecular structure and concentration.

Infrared (IR) Spectroscopy for Ester Bond Confirmation and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. For ascorbyl nicotinate (B505614), its primary utility lies in confirming the successful formation of the ester linkage between the ascorbic acid and nicotinic acid moieties.

The synthesis of ascorbyl nicotinate involves the formation of a carbonyl (C=O) group characteristic of an ester. This bond produces a strong and distinct absorption band in the IR spectrum, typically found in the region of 1755–1715 cm⁻¹. spectroscopyonline.comresearchgate.net In related ascorbic acid esters, such as ascorbyl palmitate, this C=O ester stretching vibration is observed around 1730-1733 cm⁻¹. researchgate.net The IR spectrum of this compound is expected to show a similar prominent peak, which serves as definitive evidence of esterification.

Furthermore, the spectrum would retain characteristic absorption bands from its parent molecules, albeit with shifts due to the new chemical environment. Key functional groups from the ascorbic acid portion, like the C=C double bond and hydroxyl (-OH) groups, and those from the nicotinic acid ring would be present. researchgate.netjocpr.com For instance, the spectrum of nicotinic acid shows bands related to its carboxylic acid and pyridine (B92270) ring structure, while ascorbic acid has distinctive peaks for its enol and hydroxyl groups. chemicalbook.comchemicalbook.com The disappearance of the broad O-H stretch from the carboxylic acid of nicotinic acid and the appearance of the new ester C=O and C-O stretches confirm the reaction's completion. spectroscopyonline.com

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Source Moiety | Significance |

| Ester C=O Stretch | 1755 - 1715 cm⁻¹ | Ester Linkage | Confirms ester bond formation. spectroscopyonline.comresearchgate.net |

| C=C Stretch | ~1675 cm⁻¹ | Ascorbyl | Indicates the presence of the enol double bond from the ascorbic acid ring. researchgate.net |

| C-O-C Stretch | 1344 - 1159 cm⁻¹ | Ester Linkage | Corroborates the presence of the ester C-O-C bond. researchgate.net |

| Aromatic Ring Stretch | ~1600 - 1450 cm⁻¹ | Nicotinoyl | Confirms the presence of the pyridine ring from nicotinic acid. jocpr.com |

| Hydroxyl (-OH) Stretch | ~3500 - 3200 cm⁻¹ | Ascorbyl | Indicates remaining hydroxyl groups on the ascorbic acid moiety. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.govspringernature.com Both ¹H-NMR (proton) and ¹³C-NMR (carbon-13) are essential for verifying the precise structure of this compound.

In ¹H-NMR spectroscopy, the chemical shift, splitting pattern, and integration of signals reveal the electronic environment and connectivity of each proton. For this compound, a key indicator of successful synthesis is the significant downfield shift of the protons on the carbon where esterification occurred (C-6 on the ascorbic acid moiety). The ¹H-NMR spectrum of L-ascorbic acid shows signals for its protons at specific chemical shifts, such as a doublet around 4.88 ppm. mdpi.com Upon esterification, the C-6 protons would shift to a lower field due to the deshielding effect of the adjacent ester group.

¹³C-NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. The formation of the ester is unequivocally confirmed by the appearance of a new carbonyl carbon signal in the characteristic ester region (around 170 ppm). researchgate.net The spectrum would also feature a combination of signals corresponding to the carbon atoms of both the ascorbyl and nicotinoyl parts of the molecule. hmdb.cacumhuriyet.edu.tr

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on data from parent compounds and related esters in DMSO-d6 or D₂O)

| Atom | Spectrum | Predicted Shift (ppm) | Source Moiety | Notes |

| C=O (Ester) | ¹³C-NMR | ~171.0 | Ester Linkage | Key signal confirming ester formation. researchgate.net |

| C-1 (Lactone C=O) | ¹³C-NMR | ~178.0 | Ascorbyl | Carbonyl of the lactone ring. researchgate.net |

| C-6 | ¹H-NMR | > 4.0 | Ascorbyl | Protons on this carbon are shifted downfield upon esterification. mdpi.com |

| H-4 | ¹H-NMR | ~4.88 | Ascorbyl | Proton on the ascorbyl ring, specific chemical shift may vary. mdpi.com |

| Aromatic Protons | ¹H-NMR | 7.5 - 9.0 | Nicotinoyl | Protons attached to the pyridine ring. hmdb.ca |

| Aromatic Carbons | ¹³C-NMR | 120 - 155 | Nicotinoyl | Carbons of the pyridine ring. hmdb.ca |

UV/Visible Spectrophotometry for Quantification and Purity Assessment

UV/Visible spectrophotometry is a simple, cost-effective, and rapid method commonly used for the quantification of compounds that absorb light in the UV or visible range. This compound possesses chromophores from both the ascorbic acid and nicotinic acid moieties, allowing it to be detected and quantified using this technique.

Ascorbic acid typically exhibits a maximum absorbance (λmax) around 242-258 nm, depending on the solvent and pH. scholarpublishing.orgthepharmajournal.com Nicotinic acid and its derivatives also absorb in the UV region, with a λmax around 262 nm. unmas.ac.id A significant challenge in analyzing this compound or its mixtures with precursors is the potential for overlapping absorbance bands, which can complicate direct quantification. nih.gov

To overcome this, advanced methods like first-order derivative spectrophotometry (FODS) can be employed. FODS enhances the resolution of overlapping spectra, allowing for the simultaneous determination of multiple components in a mixture. nih.gov For routine quantification of pure this compound, a calibration curve can be constructed by measuring the absorbance of standard solutions at a fixed wavelength and applying the Beer-Lambert law. researchgate.net This method is also useful for preliminary purity assessments by comparing the absorbance of a sample to that of a known standard.

Table 3: UV Absorption Data for this compound and Related Compounds

| Compound | Typical λmax | Solvent/Conditions | Application |

| Ascorbic Acid | 242 - 258 nm | Aqueous/Methanol | Quantification, Stability Studies. scholarpublishing.orgthepharmajournal.com |

| Nicotinic Acid / Nicotinamide (B372718) | ~262 nm | Aqueous/Methanol | Quantification. unmas.ac.id |

| This compound | ~260 nm (Predicted) | Methanol/Aqueous Buffer | Quantification and Purity Assessment. |

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for the analysis of this compound, enabling its separation from starting materials, impurities, and degradation products for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Quantification, and Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of this compound due to its high resolution, sensitivity, and specificity. ufn.edu.brnih.gov It is the method of choice for purity assessment, precise quantification, and monitoring the stability of the compound over time.

A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (often acidified to control ionization) and an organic solvent like acetonitrile (B52724) or methanol. ufn.edu.brresearchgate.net Detection is commonly performed using a UV detector set to a wavelength where the compound absorbs strongly (e.g., ~250-260 nm). researchgate.net

Purity Assessment: HPLC can effectively separate this compound from its precursors (ascorbic acid and nicotinic acid) and any side products formed during synthesis. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. researchgate.net

Quantification: For accurate quantification, a calibration curve is generated by injecting known concentrations of a pure this compound standard and plotting the peak area against concentration. This allows for the precise determination of the compound's concentration in unknown samples. nih.govnih.gov

Degradation Monitoring: HPLC is crucial for stability studies. The primary degradation pathway for an ester like this compound is hydrolysis, which would break the ester bond to yield ascorbic acid and nicotinic acid. nih.gov By analyzing samples over time, HPLC can monitor the decrease in the peak area of this compound and the corresponding increase in the peak areas of its degradation products, allowing for the determination of degradation kinetics. nih.govijpsdronline.comgoogle.com

Table 4: Example HPLC Method Parameters for Analysis of Ascorbic Acid Esters

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separating moderately polar compounds. ufn.edu.br |

| Mobile Phase | Acetonitrile:Water with Buffer (e.g., NaH₂PO₄), pH 2.5 | Eluent system to carry the sample through the column; pH controls ionization for better peak shape. researchgate.net |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes composition over time for complex separations. ufn.edu.br |

| Flow Rate | 0.6 - 1.0 mL/min | Controls the speed of the separation and retention times. ufn.edu.brresearchgate.net |

| Detector | UV-Vis Detector | Monitors the column effluent at a specific wavelength (e.g., 243-260 nm) for detection. researchgate.netresearchgate.net |

| Injection Volume | 10 - 20 µL | The volume of the sample introduced into the system. ijpsdronline.com |

Gas Chromatography (GC) Applications in Ester Analysis

Gas Chromatography (GC) is a powerful separation technique that is particularly well-suited for volatile and thermally stable compounds. youtube.com Direct analysis of this compound by GC is challenging due to its high molecular weight and low volatility. However, GC, especially when coupled with a mass spectrometer (GC-MS), can be applied to the analysis of its esters or degradation products. nih.govresearchgate.net

For the analysis of less volatile compounds like ascorbic acid esters, a chemical modification step known as derivatization is often required. This process converts the analyte into a more volatile and thermally stable derivative that can easily pass through the GC column. While specific derivatization methods for this compound are not widely documented, general techniques used for similar polyhydroxylated compounds could be adapted.

GC separates components of a mixture based on their boiling points and interaction with the stationary phase inside a long capillary column. youtube.com The separated components are then detected to produce a chromatogram. GC-MS provides an additional layer of identification by fragmenting the eluted compounds and analyzing their mass-to-charge ratio, offering definitive structural information. nih.govjuniperpublishers.com This technique could be valuable for identifying volatile degradation products or for specialized analyses where derivatization is feasible. crimsonpublishers.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful analytical technique for the identification and structural elucidation of molecules like this compound. This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

In a typical LC-ESI-MS/MS analysis, the this compound molecule would first be separated from other components in a sample via HPLC. The eluent is then introduced into the electrospray ionization (ESI) source, where the molecule is ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. nih.govjppres.com For ascorbic acid, the deprotonated molecular ion peak at m/z 175 is commonly observed in negative ESI mode. juniperpublishers.com

The first mass spectrometer (MS1) selects this precursor ion, which is then directed into a collision cell. In the collision cell, the ion is fragmented by collision with an inert gas. The resulting product ions are then analyzed by the second mass spectrometer (MS2), generating a characteristic fragmentation pattern that serves as a structural fingerprint for the molecule.

For this compound, the fragmentation would be expected to occur at the ester linkage, yielding fragments corresponding to the ascorbic acid and nicotinic acid moieties. Based on studies of ascorbic acid and its derivatives, key fragment ions for the ascorbate (B8700270) portion would be anticipated at m/z 115 and m/z 89. researchgate.net The fragmentation of the nicotinic acid portion would also produce characteristic ions. researchgate.net This detailed fragmentation data allows for unambiguous identification and can be used for quantitative analysis in complex matrices. The use of multiple reaction monitoring (MRM) mode enhances sensitivity and selectivity for targeted quantification. nih.govrsc.org

Table 1: Representative LC-MS/MS Parameters for Ascorbic Acid Derivative Analysis

| Parameter | Typical Value/Condition | Source |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | nih.govrsc.org |

| Polarity | Negative for Ascorbic Acid ([M-H]⁻) | juniperpublishers.comrsc.org |

| Precursor Ion (Ascorbic Acid) | m/z 174.9 / 175 | researchgate.netrsc.org |

| Product Ions (Ascorbic Acid) | m/z 114.9 / 115, m/z 71.1, m/z 89 | researchgate.netrsc.org |

| Mobile Phase | Acetonitrile and water, often with formic acid | nih.govrsc.org |

| Column | Reversed-phase C18 or HILIC | nih.gov |

Solid-State Characterization

The physical properties of a compound in its solid state are critical for its stability, solubility, and bioavailability. Techniques such as X-ray diffraction and differential scanning calorimetry are essential for this characterization.

X-ray diffraction (XRD) is the definitive technique for determining the crystalline structure of a solid material. It can be performed on a single crystal or on a polycrystalline powder. youtube.com

Single-Crystal XRD: This technique provides the most detailed information, including the precise positions of atoms within the crystal lattice, bond lengths, and bond angles. youtube.comnih.gov Obtaining a suitable single crystal of this compound would allow for the unambiguous determination of its three-dimensional molecular structure and crystal packing.

Powder XRD (PXRD): This is a more commonly used technique as it can be applied to powdered samples. youtube.com The PXRD pattern is a fingerprint for a specific crystalline solid. It is used to identify crystalline phases, determine the degree of crystallinity, and detect polymorphism (the existence of multiple crystal forms). researchgate.netnih.gov For this compound, PXRD would be used to confirm the formation of a new crystalline entity distinct from its starting materials (ascorbic acid and nicotinic acid), and to monitor its solid-state stability under various conditions. nih.govnih.govresearchgate.net The diffraction peaks in the pattern (indexed by their 2θ angle) are characteristic of the material's crystal lattice spacings. researchgate.net

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govmdpi.com DSC is used to study thermal events such as melting, crystallization, glass transitions, and decomposition. science.govscielo.br

A DSC thermogram of this compound would reveal key information about its thermal stability and purity. A sharp endothermic peak would indicate its melting point. The presence of multiple peaks could suggest impurities or the existence of different polymorphic forms. researchgate.net For instance, studies on co-crystals of ascorbic acid and nicotinamide have shown distinct endothermic peaks corresponding to the melting of the new co-crystal form, which are different from the melting points of the individual components. nih.gov The decomposition of the compound would typically be observed as a broad exothermic or endothermic event at higher temperatures. researchgate.net

Table 2: Illustrative Thermal Events of Related Compounds by DSC

| Compound | Thermal Event | Temperature (°C) | Source |

| Ascorbic Acid | Melting/Decomposition | ~189 - 192 | nih.gov |

| Nicotinamide (Form I) | Melting Point | ~126 - 128 | researchgate.net |

| Ascorbyl Palmitate | Melting Point | ~116 | researchgate.net |

| VC-NA Co-crystal | Decomposition | ~184 | nih.gov |

VC-NA: Vitamin C-Nicotinamide co-crystal

Electrochemical Methods for Ascorbate Derivative Analysis

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds like ascorbate derivatives. electrochemsci.orgresearchgate.net These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. researchgate.net

The electrochemical detection of this compound would rely on the oxidation of the ascorbate moiety. The enediol group in the ascorbic acid part of the molecule is readily oxidized. researchgate.net Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry are commonly employed. researchgate.netresearchgate.net

The performance of the electrochemical sensor depends heavily on the electrode material. While conventional electrodes like glassy carbon can be used, their surfaces are often prone to fouling from oxidation products. electrochemsci.org To enhance sensitivity, selectivity, and resistance to fouling, chemically modified electrodes are frequently used. Modifications can include nanoparticles, polymers, or other mediators that facilitate the electron transfer process and lower the oxidation potential. nih.govmdpi.comnih.gov For example, gold nanoparticle-modified electrodes have been shown to improve the detection of ascorbyl palmitate. nih.gov

The analysis provides information on the concentration of the ascorbate derivative, with the peak current being proportional to the concentration over a specific range. nih.gov These methods are highly applicable for quality control in various formulations. electrochemsci.orgresearchgate.net

Table 3: Performance of Selected Electrochemical Sensors for Ascorbate Analysis

| Electrode System | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Source |

| AuNPs/graphite | Amperometry | up to 500 | 5.8 | nih.gov |

| Poly(Ani-co-m-FcAni)/GCE | DPV | 1.0 - 100 | 0.35 | mdpi.com |

| Carbon Nanotube/Chitosan/GCE | DPV | 2 - 6 | - | researchgate.net |

| Redox-active Carbon Sensor | Amperometry | 0.5 - 1000 | 0.01 | nih.gov |

GCE: Glassy Carbon Electrode, AuNPs: Gold Nanoparticles

Chemical Stability, Degradation Pathways, and Stabilization Strategies of Ascorbyl Nicotinate

Factors Influencing Ascorbate (B8700270) Moiety Stability in Ester Derivatives

The stability of ascorbyl esters, including ascorbyl nicotinate (B505614), is contingent on several external factors that can trigger or accelerate degradation pathways. These factors primarily affect the enediol group within the ascorbate portion of the molecule, which is the site of its antioxidant activity and also its point of instability. nih.gov

The pH of the surrounding medium has a profound impact on the stability of the ascorbate moiety. Ascorbic acid itself is highly unstable in aqueous solutions, and its degradation kinetics are strongly pH-dependent. nih.govresearchgate.net In alkaline solutions, the rate of autoxidation accelerates significantly. nih.govmdpi.com This is because the ascorbate dianion (A²⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the neutral ascorbic acid (AH₂) or the ascorbate monoanion (AH⁻). nih.govmdpi.com For every unit increase in pH, the concentration of the highly reactive ascorbate dianion increases tenfold. mdpi.com The degradation in alkaline conditions leads to the hydrolysis of the oxidized form to 2,3-diketogulonic acid. nih.govmdpi.com

Conversely, under acidic conditions, the degradation pathways can also be prominent. nih.gov While some studies suggest greater stability at acidic pH, others indicate that acidic conditions can also promote degradation, leading to different byproducts. mdpi.comnih.gov For instance, studies on benzyl (B1604629) nicotinate, another nicotinate ester, showed no degradation at pH 2.0-3.0, but degradation did occur and followed pseudo-first-order kinetics in the pH range of 7.4-10.0, with the reaction being catalyzed by hydroxide (B78521) ions. nih.govresearchgate.net The stability of novel ascorbic acid co-crystals was found to be improved, especially at higher pH (~9). nih.gov The degradation of ascorbic acid can cause the pH of the solution to shift; an initially alkaline solution may become more neutral (around pH 7.3) as acidic degradation products are formed. nih.govmdpi.com

Table 1: Effect of pH on the Degradation Rate Constant (k) of Ascorbic Acid Analogs This table presents data on the degradation kinetics of ascorbic acid and a related nicotinate ester at different pH values to illustrate the influence of pH on stability.

| Compound | pH | Temperature (°C) | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Ascorbic Acid | 5.0 | 150 | 0.01279 h⁻¹ | nih.gov |

| Ascorbic Acid | 7.0 | 150 | 0.00585 h⁻¹ | nih.gov |

| Ascorbic Acid | 9.5 | 150 | 0.00439 h⁻¹ | nih.gov |

| Benzyl Nicotinate | 7.4 | 25 | 0.0007 min⁻¹ | nih.gov |

| Benzyl Nicotinate | 9.04 | 25 | 0.0079 min⁻¹ | nih.gov |

Temperature is a critical factor affecting the chemical stability of ascorbate esters. diva-portal.org Increased temperatures generally accelerate the rate of chemical degradation. nih.govnih.gov The degradation of ascorbic acid during storage and heat treatment typically follows first-order kinetics. nih.govmdpi.com For example, in guava juice stored in the dark, ascorbic acid degraded by 23.4% at 25°C and 56.4% at 35°C after seven days, while degradation was significantly reduced at temperatures between 4–10°C. nih.govmdpi.com This highlights the importance of cool storage conditions for preserving the integrity of the ascorbate moiety.

The effect of temperature on degradation rates can be quantified by the Arrhenius equation, which relates the rate constant to temperature and activation energy (Ea). nih.govnih.gov Studies on ascorbic acid have shown that the activation energy for its degradation is also pH-dependent, with values of 15.77 kJ/mol at pH 5.0, 31.70 kJ/mol at pH 7.0, and 47.53 kJ/mol at pH 9.5. nih.gov The lower activation energy at acidic pH suggests that degradation is more readily initiated under these conditions. nih.gov For benzyl nicotinate, the activation energies for hydrolysis were found to be 70.7 kJ/mol at pH 7.40 and 55.0 kJ/mol at pH 9.04. nih.gov Stability studies on cosmetic formulations also confirm that lower temperatures (e.g., 4°C or 8°C) result in the lowest degradation rates for ascorbate derivatives. diva-portal.orgcaldic.com

Table 2: Temperature Dependence of Ascorbic Acid Degradation This table shows the degradation of ascorbic acid in a food matrix at different storage temperatures.

| Storage Temperature (°C) | Storage Time (days) | Degradation (%) | Reference |

|---|---|---|---|

| 25 | 7 | 23.4 | nih.govmdpi.com |

| 35 | 7 | 56.4 | nih.govmdpi.com |

Exposure to light, particularly ultraviolet (UV) radiation, is another significant factor that can lead to the degradation of the ascorbate moiety. diva-portal.orgresearchgate.net Ascorbic acid can absorb UV radiation, which can induce the formation of free radicals and accelerate its loss. nih.gov The photodegradation is also influenced by pH, with the ascorbyl anion (AH⁻), more common in alkaline conditions, being more susceptible to photodegradation than the undissociated molecule (AH₂). nih.govresearchgate.net

Interestingly, the nicotinate moiety of ascorbyl nicotinate may play a direct role in its photochemical stability. A kinetic study on the photochemical interaction between ascorbic acid (AH₂) and nicotinamide (B372718) (NA), a compound structurally related to the nicotinate portion, found that nicotinamide acts as an electron acceptor, thereby enhancing the rate of photodegradation of ascorbic acid under UV irradiation. nih.gov The observed degradation rate constant for ascorbic acid in the presence of nicotinamide was approximately double that of ascorbic acid alone. nih.gov This suggests that light exposure could be a particularly critical factor for the stability of this compound. The photodegradation of ascorbic acid is known to proceed via its oxidation to dehydroascorbic acid and subsequently to 2,3-diketogulonic acid. researchgate.net

The presence of dissolved oxygen is a primary driver for the degradation of the ascorbate moiety. diva-portal.org Ascorbic acid is highly sensitive to oxidative degradation, a process that can be catalyzed by factors like heat, light, and metal ions. researchgate.net The degradation of ascorbic acid often occurs in two phases: an initial, rapid aerobic phase where degradation is driven by the available oxygen, followed by a much slower anaerobic phase once the oxygen has been consumed. myfoodresearch.com

Even at high temperatures (above 100°C), where oxygen solubility is low, the presence of dissolved oxygen can have a greater impact on ascorbic acid degradation than the temperature itself. nih.gov The stability of ascorbate derivatives in formulations is therefore highly dependent on minimizing exposure to oxygen. diva-portal.org This is a key consideration in the packaging and storage of products containing these esters. The oxidation process converts ascorbic acid into dehydroascorbic acid, initiating the degradation cascade. nih.gov

Mechanistic Studies of Ascorbyl Degradation Pathways

The degradation of the ascorbate moiety in this compound follows a well-established oxidative pathway, beginning with the loss of electrons from the enediol group.

The initial and reversible step in the degradation of the ascorbate moiety is its oxidation to the ascorbyl radical, which is a relatively unreactive species. wikipedia.org This radical can then be further oxidized to form dehydroascorbic acid (DHA) . nih.govresearchgate.net DHA is the primary oxidized form of ascorbic acid. wikipedia.org

While the formation of DHA from ascorbic acid is reversible in biological systems, the subsequent degradation of DHA is not. DHA is chemically unstable in aqueous solutions and undergoes irreversible hydrolysis of its lactone ring. mdpi.comresearchgate.net This hydrolysis leads to the formation of 2,3-diketogulonic acid . nih.govwikipedia.orgmdpi.com The formation of 2,3-diketogulonic acid is a key step in the irreversible loss of vitamin C activity. researchgate.net

Further degradation of 2,3-diketogulonic acid can occur through several pathways, yielding a variety of smaller molecules. These subsequent degradation products can include oxalate and L-threonate. nih.govwikipedia.org Under aerobic conditions, the degradation of DHA can also lead to products like 2-furoic acid and 3-hydroxy-2-pyrone, while under anaerobic conditions, furfural (B47365) can be a major degradation product of ascorbic acid. nih.govmdpi.com The formation of these compounds represents the complete breakdown of the original ascorbate structure. wikipedia.org

Identification of Intermediate Degradation Products

The degradation of this compound, like other ascorbic acid (AA) derivatives, is a complex process. While specific studies on this compound's degradation intermediates are limited, the general pathways of ascorbic acid degradation are well-established and provide a foundational understanding. The initial and primary degradation product of ascorbic acid is dehydroascorbic acid (DHA). mdpi.comwolfram.com This oxidation is a crucial first step in the degradation cascade.

DHA is itself unstable and can undergo further reactions. mdpi.com One major pathway involves the hydrolysis of the lactone ring in DHA to form 2,3-diketogulonic acid (DKG). mdpi.comwikipedia.org DKG is also transient and can subsequently break down into a variety of smaller molecules. mdpi.comwikipedia.org

Under aerobic conditions, particularly in acidic solutions, dehydroascorbic acid can further degrade to form products such as 2-furoic acid and 3-hydroxy-pyrone. nih.gov In anaerobic environments, the degradation can lead to the formation of furfural, bypassing the dehydroascorbic acid intermediate. nih.gov Other identified degradation products of ascorbic acid under various conditions include hydroxylated carboxylic acids, furanones, and lactones. nih.gov Research has also pointed to the formation of xylonic acid, threonic acid, and oxalic acid from the decomposition of dehydroascorbate. wikipedia.org

A study on the forced degradation of ascorbic acid under alkaline conditions identified (3S, 4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid as a major degradation product. ijpsdronline.com

Theoretical Approaches to Ascorbic Acid Oxidation Mechanisms

Theoretical and computational studies have provided significant insights into the mechanisms of ascorbic acid oxidation. These studies often employ methods like Density Functional Theory (DFT) to model the reaction pathways and energetics.

A central aspect of ascorbic acid's antioxidant activity and subsequent degradation is its ability to lose electrons. It typically loses one electron at a time to form a relatively stable ascorbate radical anion. rsc.orgresearchgate.net This radical is resonance-stabilized. wikipedia.org Theoretical calculations have been used to determine properties like pKa values and reduction potentials, which are crucial for understanding the oxidation reactions at different pH levels. rsc.org

Computational models show that the disproportionation of the ascorbate radical, where two radicals react to form one molecule of ascorbic acid and one of dehydroascorbic acid, is a thermodynamically favored process at physiological pH. rsc.org This process is thought to proceed through the dimerization of the ascorbate radical, followed by internal electron transfer and cyclization. rsc.orgdntb.gov.ua

Furthermore, theoretical studies have investigated the geometries of ascorbic acid and its intermediate species during oxidation. rsc.org The five-membered γ-lactone ring is generally found to remain planar throughout the oxidation process. rsc.org These computational approaches also help in understanding the stability of the ascorbate ion and its radical, attributing it to a form of 'pseudo-aromaticity'. rsc.org DFT calculations have also been used to compare the antioxidant capacity of ascorbic acid with its derivatives, suggesting that while derivatives may be more stable, they might have slightly reduced antioxidant capacity. acs.org The calculations indicate that the double bond in the lactone ring is essential for the free radical scavenging activity. acs.org

Strategies for Enhancing the Chemical Stability of Ascorbyl Esters

The inherent instability of ascorbic acid has driven the development of various strategies to enhance its chemical stability, primarily through the formation of ascorbyl esters and other derivatives.

Molecular Modification through Esterification and Other Derivatizations

A primary strategy to stabilize ascorbic acid is through derivatization, particularly by forming esters. google.com The instability of ascorbic acid stems from the enediol system at the C2 and C3 positions of the lactone ring. google.com By modifying one or both of these hydroxyl groups, the molecule's susceptibility to oxidation can be significantly reduced. google.com

Esterification of ascorbic acid with fatty acids, such as in ascorbyl palmitate, creates fat-soluble derivatives. wikipedia.org While this improves stability compared to ascorbic acid, some ascorbyl esters can still undergo hydrolysis. nih.gov Other modifications include the formation of phosphates or sulfates at the C2 position, such as magnesium ascorbyl phosphate, which has shown to be a very stable derivative. google.comnih.govresearchgate.net Another example is 3-O-ethyl ascorbic acid, a stabilized derivative where the most acidic hydroxyl group at the C3 position is protected. mdpi.comresearchgate.net

The goal of these modifications is to protect the sensitive enediol system while ideally allowing the derivative to be converted back to active ascorbic acid within the target application, for instance, in biological systems. google.com

Formation of Cocrystals and Other Supramolecular Assemblies (e.g., with Nicotinic Acid)

A promising approach for stabilizing ascorbic acid and its derivatives is the formation of cocrystals. Cocrystals are multi-component crystals where the components are held together by non-covalent interactions, such as hydrogen bonds. nih.gov

The formation of a cocrystal between L-ascorbic acid and nicotinic acid has been reported. nih.govrsc.orgnih.gov In these structures, the hydrogen bonding network between the ascorbic acid and the coformer (nicotinic acid) can enhance the stability of the ascorbic acid molecule. rsc.org Molecular dynamics simulations can be used to validate the interaction energies and the intermolecular hydrogen bonds between ascorbic acid and the co-crystal formers. nih.gov Other co-crystal formers that have been explored with ascorbic acid include isonicotinic acid, 3,4-dihydroxybenzoic acid, and 2,5-dihydroxybenzoic acid. nih.govnih.gov

Impact of Solvent Systems and Solvent Concentration on Stability

The choice of solvent system and its concentration plays a critical role in the stability of ascorbyl esters. The degradation of ascorbic acid and its derivatives is influenced by factors like pH and the presence of oxygen, which are mediated by the solvent. researchgate.net

For enzymatic synthesis of ascorbyl esters, the choice of organic solvent is crucial as it affects both the reaction rate and the stability of the enzyme and substrates. researchgate.net Solvents like 2-methyl-2-butanol (B152257) have been found to be effective for the synthesis of ascorbyl palmitate. mdpi.com Studies have shown that the stability of lipases, which are often used for esterification, varies significantly depending on the solvent. mdpi.com

In formulations, the stability of ascorbyl esters can be influenced by the polarity of the solvent system. For instance, the degradation of ascorbyl palmitate can be affected by its location within microemulsions (oil or water phase). researchgate.net The addition of acetonitrile (B52724) to food extracts has been shown to improve the stability of dehydroascorbic acid. researchgate.net

Role of Specific Chemical Stabilizers (e.g., Cinnamic Acid Derivatives)

The inclusion of specific chemical stabilizers in formulations is a common strategy to protect ascorbic acid and its esters from degradation. These stabilizers can act as antioxidants, chelating agents, or by other mechanisms.

Derivatives of cinnamic acid have been investigated as stabilizers. atamanchemicals.com Cinnamic acid and its derivatives can act as antioxidants, terminating radical chain reactions. nih.gov Esters formed between ascorbic acid and cinnamic acid derivatives, such as 3-O-ethyl-L-ascorbyl-6-ferulate, have been synthesized and show improved stability. mdpi.comresearchgate.net Ferulic acid, a cinnamic acid derivative, is known to have a synergistic antioxidant effect with ascorbic acid. nih.gov

Other commonly used stabilizers include citric acid, tartaric acid, and boric acid. researchgate.netsemanticscholar.orgnih.gov These compounds can help to maintain a lower pH, which can slow the degradation of ascorbic acid, and may also act as chelating agents for metal ions that catalyze oxidation. researchgate.netresearchgate.net

Interactive Data Table: Factors Influencing Ascorbyl Ester Stability

Control of Water Content in Reaction and Storage Media

The presence of water is a critical factor influencing the stability of this compound, primarily due to the risk of hydrolysis of the ester bond. This susceptibility to water-induced degradation necessitates careful control of moisture levels during both the synthesis and subsequent storage of the compound.

During storage, the presence of moisture can lead to the degradation of solid this compound. Studies on ascorbic acid and its derivatives have consistently shown that higher water activity (aw) accelerates the rate of degradation. researchgate.netresearchgate.net For powdered forms of vitamin C, the degradation rate is significantly influenced by both relative humidity (RH) and temperature, with RH often having a more substantial impact. nih.gov The degradation process in the presence of moisture can also lead to discoloration, or browning, of the product. researchgate.net It is crucial to maintain this compound in a solid, crystalline state to enhance its stability, as the dissolution of the vitamin in adsorbed water layers precedes extensive degradation. nih.gov

The hydrolysis of the ester bond in this compound would yield ascorbic acid and nicotinic acid. The subsequent degradation of the liberated ascorbic acid is a complex process that can proceed through both aerobic and anaerobic pathways, influenced by factors such as oxygen availability, temperature, and pH. nih.gov The initial oxidation product of ascorbic acid is dehydroascorbic acid, which is itself unstable in aqueous environments and can undergo irreversible hydrolysis to 2,3-diketogulonic acid, resulting in the complete loss of vitamin C activity. nih.gov The stability of dehydroascorbic acid is also pH-dependent, with greater stability observed in the pH range of 3-4. nih.gov

Given the lack of specific research data on the direct correlation between water content and the stability of this compound, a data table illustrating this relationship cannot be accurately constructed. However, based on extensive research on ascorbic acid and its other esters, the following table provides a qualitative representation of the expected impact of water content on this compound.

Table 1: Expected Impact of Water Content on the Stability of this compound

| Parameter | Low Water Content / Low Water Activity | High Water Content / High Water Activity |

| Reaction Yield (Synthesis) | Higher yield of this compound | Lower yield due to reverse reaction (hydrolysis) |

| Chemical Stability (Storage) | High stability, minimal degradation | Increased rate of hydrolysis and oxidative degradation |

| Physical Stability (Storage) | Maintained as a stable, crystalline powder | Potential for deliquescence, caking, and discoloration |

| Primary Degradation Pathway | Minimal degradation | Hydrolysis to ascorbic acid and nicotinic acid |

Intermolecular Interactions and Theoretical Studies of Ascorbyl Nicotinate Systems

Hydrogen Bonding Networks in Ascorbic Acid-Nicotinic Acid Cocrystals

The crystal structure of the L-ascorbic acid-nicotinic acid (L-AscNic) cocrystal is primarily stabilized by a robust network of hydrogen bonds. rsc.orgrsc.org In this cocrystal, the planar pyridine (B92270) rings of nicotinic acid and the lactone rings of L-ascorbic acid molecules arrange into chains. rsc.org The interaction between these molecules within the chains is facilitated by hydrogen bonds involving a ring motif and a C(11)Nic–H⋯O(2)Asc bond, with calculated total energies of -121.0 kJ mol−1 and -43.3 kJ mol−1, respectively. rsc.org These interactions are predominantly electrostatic in nature. rsc.org

Notably, upon the formation of the L-AscNic cocrystal, only one of the hydrogen bonds present in the original L-ascorbic acid structure, the O(6a)–H⋯O(5b) H-bond, is retained as an O(5)Asc–H⋯O(6)Asc bond, which has a total energy of -28.9 kJ mol−1. rsc.org The strongest intermolecular interaction within the cocrystal involves conventional O–H⋯N and C–H⋯O hydrogen bonds, with a combined energy of -50.5 kJ mol−1, which is also dominated by electrostatic forces. rsc.org Molecules linked in this manner are coplanar and create flat chain-like layers. rsc.org Studies on similar systems, such as cocrystals of ascorbic acid with isonicotinic acid, also reveal extensive hydrogen bonding, where the two enol hydroxyl groups of ascorbic acid and the carboxylate group of the coformer are linked via O—H···O hydrogen bonds to form distinct ring motifs. nih.gov

Conformational Analysis of Ascorbate (B8700270) and Nicotinate (B505614) Moieties

The conformation of the L-ascorbic acid molecule is a critical factor in the formation and properties of its cocrystals. rsc.org L-ascorbic acid molecules can adopt various conformational states, which can affect their binding affinity and biological selectivity. rsc.org Research has revealed that conformational differences, which influence the total effective charge of the L-ascorbic acid molecule, play a significant role in the formation of the hydrogen bond network in its pure crystalline form. rsc.org

In the context of the L-AscNic cocrystal, the conformer of the L-ascorbic acid molecule exhibits higher activity compared to the conformers found in the pristine L-ascorbic acid crystal. rsc.orgrsc.org This suggests that the process of cocrystallization selects for or induces a specific, more active conformation of the ascorbate moiety. The potential relationship between this initial conformational state of the L-ascorbic acid molecules within the solid cocrystal and the biological activity of its solutions is an area for further investigation. rsc.org

Quantum Chemical Modeling of Molecular Interactions and Coordination

Quantum chemical modeling is a powerful tool for understanding the intermolecular interactions within the ascorbyl nicotinate system. Methods like Density Functional Theory (DFT) and programs such as CrystalExplorer and GAUSSIAN09 are used to calculate the stabilization energy of intermolecular interactions, vibrational spectra, and frontier molecular orbital energies. rsc.orgresearchgate.net These calculations help to elucidate the charge distribution on the atoms of the cocrystal. researchgate.net

For the L-AscNic cocrystal, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) values provide insight into its chemical reactivity. rsc.org A small HOMO-LUMO energy gap is indicative of good polarizability and high chemical reactivity. rsc.org Furthermore, molecular dynamics (MD) simulations can be employed to validate the interaction energies and the potential intermolecular hydrogen bonds between ascorbic acid and its co-formers, like nicotinic acid. nih.gov Ab initio self-consistent field calculations on ascorbic acid and related model compounds have shown that certain cationic forms can act as strong electron acceptors, which can influence charge transfer possibilities within larger biological systems. nih.gov

Regioselectivity Descriptors in Co-crystallization Phenomena

The concept of regioselectivity is crucial in understanding why certain interactions are favored over others during the co-crystallization of ascorbic acid and nicotinic acid. The calculation of regioselectivity descriptors for the L-ascorbic acid molecule within the L-AscNic cocrystal has demonstrated that this particular conformer possesses a higher activity than the conformers present in pure L-ascorbic acid. rsc.orgrsc.org This indicates a preference for a specific orientation and interaction pattern that enhances the molecule's properties. The analysis of these descriptors helps to explain the formation of the observed supramolecular structure and its potential biological implications. rsc.org

Thermodynamic and Acoustic Properties of Nicotinic Acid in Aqueous Solutions

While not directly studying the cocrystal, the thermodynamic and acoustic properties of nicotinic acid in aqueous solutions provide foundational knowledge about the solute-solvent interactions that are a precursor to co-crystallization. These properties are investigated by measuring density, speed of sound, and viscosity at various temperatures and concentrations. nih.govacs.org

From these experimental data, several parameters can be calculated to describe the system's behavior, including apparent molar volumes (φV), partial molar volumes (φV⁰), and viscosity B-coefficients. scispace.comresearchgate.net These values offer insights into solute-solute and solute-solvent interactions. scispace.comaip.orgaip.org For instance, positive values for apparent and partial molar volumes in aqueous solutions of niacin (nicotinic acid) suggest strong solute-solvent interactions. acs.org

Acoustic studies allow for the calculation of parameters such as isentropic compressibility, intermolecular free length, and acoustic impedance. nanobioletters.com These acoustic and thermodynamic parameters help to understand the molecular interactions within ternary mixtures, for example, those containing niacin and glycols. nanobioletters.com In aqueous solutions, nicotinic acid has been found to act as a "structure maker," meaning it promotes the structure of the surrounding water molecules. aip.orgaip.org The study of these properties in various co-solute systems, such as with D-lactose or tetrabutylammonium (B224687) hydrogen sulphate, helps to further delineate the complex interplay of hydrophilic and hydrophobic interactions. scispace.comaip.org

Interactive Data Table: Thermodynamic and Acoustic Parameters of Nicotinic Acid Solutions

This table summarizes key parameters derived from experimental measurements of nicotinic acid solutions under different conditions, as described in the literature.

| Parameter | Description | Significance | Typical Findings | Relevant Studies |

| Apparent Molar Volume (φV) | The volume occupied by one mole of the solute in a solution. | Indicates the strength of solute-solvent interactions. | Positive and increasing with concentration, suggesting strong solute-solvent interactions. | nih.govacs.orgscispace.comresearchgate.netaip.org |

| Partial Molar Volume (φV⁰) | The apparent molar volume at infinite dilution. | Reflects intrinsic solute-solvent interactions without solute-solute interference. | Positive values indicate strong interactions with the solvent. | scispace.comresearchgate.net |

| Viscosity B-coefficient | A measure of the solute's effect on the solution's viscosity. | Provides information on solute-solvent interactions and the solute's effect on the solvent's structure. | Used to determine the structure-making or structure-breaking nature of the solute. | scispace.comresearchgate.net |

| Apparent Molar Isentropic Compressibility (κφ) | The compressibility of the solution attributed to the solute. | Reveals how the solute and its hydration shell respond to pressure changes. | Negative values can indicate increased solute-solvent interactions with temperature. | aip.org |

| Acoustic Impedance (Z) | The resistance of a medium to the propagation of sound waves. | Related to the density and elasticity of the solution. | Increases with concentration, reflecting changes in the medium's properties. | nanobioletters.com |

| Intermolecular Free Length (Lf) | The distance between the surfaces of adjacent molecules. | Inversely related to the strength of intermolecular forces. | Decreases as intermolecular forces and molecular packing increase. | nanobioletters.com |

Mechanistic Investigations of Antioxidant Properties in Chemical Systems

In Vitro Chemical Assays for Antioxidant Capacity

The antioxidant capacity of a compound is frequently evaluated using standardized chemical assays that measure its ability to neutralize stable free radicals or inhibit oxidation reactions under controlled conditions. These assays provide insights into the fundamental chemical reactivity of the antioxidant.

Two of the most common assays for assessing antioxidant capacity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and the ORAC (Oxygen Radical Absorbance Capacity) assay. They operate on different chemical principles and can provide complementary information about a compound's antioxidant mechanism.

The DPPH assay is based on a Single Electron Transfer (SET) mechanism. researchgate.net The stable DPPH radical has a deep violet color in solution, with a characteristic absorption maximum. nih.gov When an antioxidant donates an electron to the DPPH radical, it is reduced to the non-radical form, DPPH-H, causing the violet color to fade. nih.govyoutube.com The degree of discoloration is proportional to the amount of radical scavenged and is measured spectrophotometrically. nih.govyoutube.com

The ORAC assay , conversely, primarily reflects a Hydrogen Atom Transfer (HAT) mechanism. researchgate.net In this assay, a fluorescent probe (like fluorescein) is damaged by peroxyl radicals generated from a source such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), leading to a loss of fluorescence. researchgate.netmdpi.com An antioxidant protects the fluorescent probe by quenching the peroxyl radicals through the donation of a hydrogen atom. researchgate.netresearchgate.net The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve relative to a standard, typically Trolox. mdpi.comnih.gov

While specific DPPH and ORAC assay results for ascorbyl nicotinate (B505614) are not extensively detailed in the reviewed literature, studies on analogous ascorbyl esters provide valuable insights. For instance, a comparative study using the DPPH assay found that ascorbic acid exhibited higher antioxidative potency than the lipophilic derivative ascorbyl palmitate. acs.org Another study noted that the addition of an acyl chain to the 6-OH position of L-ascorbic acid led to a decrease in antioxidant activity as measured by the TEAC assay (a similar SET-based method), with ascorbyl palmitate and oleate (B1233923) showing 84% and 71% efficiency, respectively, compared to L-ascorbic acid. researchgate.net However, other research has indicated that fatty acid esters of ascorbic acid at the 6-position were effective antioxidants, whereas substitution at the 2-position, which disrupts the critical enediol structure, eliminated antioxidant activity. researchgate.net This suggests that ascorbyl nicotinate, being a 6-ester, retains the essential chemical group for radical scavenging. The reactivity is also influenced by the solvent and system, with lipophilic esters showing enhanced antioxidant effects in lipid-based environments. bohrium.com

| Assay | Primary Mechanism | Principle of Measurement | Radical Source |

|---|---|---|---|

| DPPH | Single Electron Transfer (SET) | Decrease in absorbance (decolorization) of the stable DPPH radical upon reduction by an antioxidant. nih.gov | 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| ORAC | Hydrogen Atom Transfer (HAT) | Preservation of a fluorescent probe's signal by quenching peroxyl radicals. researchgate.net | Peroxyl radicals (ROO•) from AAPH |

Reactive Oxygen Species (ROS) are highly reactive molecules derived from oxygen, including superoxide (B77818) anions (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). researchgate.net In non-cellular chemical systems, these species can initiate damaging oxidative chain reactions. youtube.com The antioxidant activity of the ascorbyl moiety of this compound lies in its ability to effectively neutralize these ROS.

The core of this reactivity is the enediol structure within the ascorbate (B8700270) lactone ring. This structure allows for the donation of one or two electrons. nih.gov Ascorbate can directly react with and neutralize various ROS. researchgate.net For example, it can donate an electron to the superoxide radical or the hydroxyl radical, terminating their reactivity. nih.gov This process transforms the ascorbate into the relatively stable and less reactive ascorbyl radical (also known as monodehydroascorbate). wikipedia.org This radical is resonance-stabilized and prefers to react with another radical rather than a non-radical compound, making it an excellent chain-breaking antioxidant. researchgate.net

The esterification with nicotinic acid to form this compound renders the molecule more lipophilic. This amphiphilic character means that in multiphasic non-cellular systems, such as oil-in-water emulsions, the molecule can orient itself at the interface, allowing the ascorbyl head to interact with aqueous ROS while the nicotinoyl tail remains in the lipid phase. This is particularly relevant for protecting lipids from oxidation initiated by aqueous radicals.

Inhibition of Lipid Peroxidation in Model Chemical Systems (e.g., Ascorbate–Fe²⁺ System)

Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids. In chemical models, this process can be initiated by systems that generate free radicals, such as the combination of ascorbate and ferrous iron (Fe²⁺). While seemingly paradoxical, ascorbate can act as a pro-oxidant in the presence of transition metals like iron by reducing Fe³⁺ to Fe²⁺. The resulting Fe²⁺ can then react with hydrogen peroxide (the Fenton reaction) to produce highly reactive hydroxyl radicals, which initiate lipid peroxidation. nih.gov

However, in its antioxidant role, the ascorbyl portion of the molecule acts as a potent inhibitor of lipid peroxidation once the chain reaction has started. It functions as a chain-breaking antioxidant by donating a hydrogen atom to lipid peroxyl radicals (LOO•), which are the key propagators of the peroxidation chain. This action converts the lipid peroxyl radical into a more stable lipid hydroperoxide (LOOH) and terminates the chain reaction. epa.gov

Studies on ascorbyl oleate, a lipophilic analogue of this compound, have demonstrated significant efficacy in preventing lipid peroxidation in oil-based systems. In an accelerated storage test using rapeseed oil, ascorbyl oleate provided substantially better protection against oxidation compared to the more saturated ascorbyl palmitate, an effect attributed to its higher solubility and miscibility in the lipid medium. bohrium.com

| Antioxidant | Storage Temperature | Observation |

|---|---|---|

| Ascorbyl Palmitate | 30°C / 40°C | Noticeable oxidation observed after 1 week of storage. |

| Ascorbyl Oleate | 30°C / 40°C | Negligible oxidation observed for 9 weeks at 30°C and 4 weeks at 40°C. |

Furthermore, in systems like low-density lipoproteins (LDL), ascorbic acid has been shown to dose-dependently inhibit copper-ion-induced lipid peroxidation, significantly increasing the lag time before oxidation begins. nih.gov It can also act synergistically, protecting other lipophilic antioxidants from degradation during the oxidation process. nih.gov

Redox Chemistry of this compound in Solution

The redox chemistry of this compound in solution is governed by the ascorbate moiety. Ascorbate is a potent reducing agent that can undergo a two-step oxidation.

First Oxidation: It loses a single electron and a proton (effectively a hydrogen atom) to form the resonance-stabilized ascorbyl free radical. nih.gov This initial reaction is central to its primary antioxidant function. AscH⁻ → Asc•⁻ + H⁺ + e⁻

Second Oxidation: The ascorbyl radical can then lose a second electron to form dehydroascorbic acid (DHA). researchgate.net

Alternatively, two ascorbyl radicals can undergo a disproportionation reaction, where one is reduced back to ascorbate and the other is oxidized to dehydroascorbic acid. wikipedia.org

The local chemical environment significantly influences the thermodynamics of these reactions. Studies on ascorbate derivatives have shown that the O-H bond dissociation free energy (BDFE), a measure of the energy required for hydrogen atom donation, is substantially lower in polar organic solvents compared to water. nih.gov This indicates that the reducing power of the ascorbate moiety can be tuned by its environment. For an amphiphilic molecule like this compound, this suggests its redox potential and antioxidant kinetics could differ at a lipid-water interface compared to a homogenous aqueous or nonpolar solution.

Furthermore, making ascorbic acid lipophilic through esterification at the 6-position has been shown to shift its oxidation potential to more negative values, making it easier to oxidize. researchgate.net This enhanced ease of oxidation can contribute to greater antioxidant reactivity under certain conditions, particularly in non-aqueous environments where ascorbic acid itself is poorly soluble.

Comparative Chemistry of Nicotinate Esters and Ascorbyl Derivatives

Structural and Chemical Similarities with other Ascorbyl Esters (e.g., Ascorbyl Palmitate, Ascorbyl Oleate (B1233923), Ascorbyl Linoleate)

Ascorbyl nicotinate (B505614) shares a fundamental structural backbone with other ascorbyl esters. These compounds are derivatives of L-ascorbic acid (Vitamin C) where one of its hydroxyl (-OH) groups has been esterified. Typically, this esterification occurs at the primary hydroxyl group on the C-6 position, as this is more sterically accessible and reactive than the secondary and enolic hydroxyl groups. This strategic esterification leaves the enediol structure at C-2 and C-3 intact, which is crucial for the characteristic antioxidant activity of Vitamin C.

The primary difference between ascorbyl nicotinate and other common ascorbyl esters lies in the nature of the acyl group attached to the ascorbic acid moiety. In compounds like ascorbyl palmitate, ascorbyl oleate, and ascorbyl linoleate (B1235992), the esterifying group is a long-chain fatty acid. cir-safety.org

Ascorbyl Palmitate is formed from palmitic acid, a 16-carbon saturated fatty acid. nih.gov This results in a lipophilic (fat-soluble) derivative of the otherwise hydrophilic (water-soluble) ascorbic acid. livonlabs.com

Ascorbyl Oleate incorporates oleic acid, an 18-carbon monounsaturated fatty acid.

Ascorbyl Linoleate is derived from linoleic acid, an 18-carbon polyunsaturated fatty acid. ci.guide

These fatty acid esters are valued for their increased lipid solubility, which enhances their incorporation into cell membranes and lipid-based formulations. cir-safety.org Research indicates that the degree of unsaturation in the fatty acid chain can influence the ester's properties; for instance, ascorbyl linoleate has been shown to have a better antioxidant action and higher diffusion coefficient than ascorbyl palmitate. ci.guide

In stark contrast, this compound involves the esterification with nicotinic acid (Vitamin B3), not a fatty acid. This makes this compound a unique chimera of two different vitamins, distinguishing it from the vitamin-fatty acid hybrids. While it also modifies the solubility of ascorbic acid, the attached group brings the distinct chemical properties of the pyridine (B92270) ring of nicotinic acid, rather than a lipophilic hydrocarbon tail.

Table 1: Comparison of Various Ascorbyl Esters

| Feature | This compound | Ascorbyl Palmitate | Ascorbyl Oleate | Ascorbyl Linoleate |

| Esterifying Group | Nicotinic Acid (Vitamin B3) | Palmitic Acid | Oleic Acid | Linoleic Acid |

| Nature of Group | Vitamin, Heterocyclic Aromatic Acid | Saturated Fatty Acid | Monounsaturated Fatty Acid | Polyunsaturated Fatty Acid |

| Common Structure | L-Ascorbic Acid Moiety | L-Ascorbic Acid Moiety | L-Ascorbic Acid Moiety | L-Ascorbic Acid Moiety |

| Key Resulting Property | Hybrid Vitamin Compound | Increased Lipophilicity | Increased Lipophilicity | Increased Lipophilicity, Enhanced Permeation ci.guide |

Analogies and Differences with Vitamin E Nicotinate Chemistry

A powerful comparison can be drawn between this compound and tocopheryl nicotinate (also known as Vitamin E nicotinate). Both are hybrid molecules created by esterifying a vitamin containing a hydroxyl group with nicotinic acid. paulaschoice.esnih.gov This shared "nicotinate ester" status forms the basis of their analogy. The purpose of creating such molecules is often to combine the biological or chemical activities of both parent compounds. patsnap.com

Analogies:

Ester Structure: Both are esters of nicotinic acid. ulprospector.com

Hybrid Nature: They combine the chemical features of nicotinic acid with those of a potent antioxidant vitamin (Vitamin C or Vitamin E). patsnap.com

Prodrug Potential: Upon hydrolysis in biological systems, they can release both nicotinic acid and the respective vitamin (ascorbic acid or tocopherol). nih.gov

Differences:

Parent Vitamin Structure: this compound is derived from L-ascorbic acid, a water-soluble vitamin with a distinctive five-membered lactone ring structure containing an enediol group. researchgate.net Tocopheryl nicotinate is derived from tocopherol (Vitamin E), a fat-soluble vitamin characterized by a chromanol ring and a long, saturated phytyl tail. researchgate.net

Solubility: The fundamental difference in the solubility of the parent vitamins imparts distinct physicochemical properties to the final esters. While esterification of ascorbic acid increases its lipophilicity, the molecule retains polar character due to the remaining hydroxyls and lactone structure. Tocopherol is already highly lipophilic, and its esterification with nicotinic acid does not change this fundamental nature.

Antioxidant Moiety: The site of antioxidant activity is different. In this compound, it is the enediol system of the ascorbate (B8700270) portion. In tocopheryl nicotinate, it is the phenolic hydroxyl group on the chromanol ring of the tocopherol portion.

These differences suggest that while both molecules bring the properties of nicotinic acid, their distribution, metabolism, and antioxidant function will be influenced by their respective vitamin backbones.

Table 2: Chemical Analogy and Difference between this compound and Vitamin E Nicotinate

| Attribute | This compound | Vitamin E Nicotinate (Tocopheryl Nicotinate) |

| Common Acid Moiety | Nicotinic Acid | Nicotinic Acid |

| Vitamin Alcohol Moiety | L-Ascorbic Acid (Vitamin C) | α-Tocopherol (Vitamin E) |

| Key Ring Structure | Furanose Lactone Ring | Chromanol Ring |

| Solubility of Parent Vitamin | Water-Soluble | Fat-Soluble |

| Site of Antioxidant Activity | Enediol group on the lactone ring | Phenolic hydroxyl group on the chromanol ring |

General Principles of Esterification of Hydroxylated Cyclic Compounds with Nicotinic Acid

The synthesis of esters like this compound and tocopheryl nicotinate from a hydroxylated cyclic compound and nicotinic acid generally follows the principles of esterification, most commonly the Fischer-Speier esterification.

The core reaction involves the treatment of a carboxylic acid (nicotinic acid) with an alcohol (a hydroxyl group on a cyclic compound) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). masterorganicchemistry.comresearchgate.net The mechanism proceeds as follows:

Protonation: The acid catalyst protonates the carbonyl oxygen of the nicotinic acid, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: The lone pair of electrons on the oxygen of the alcohol's hydroxyl group attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups in the intermediate, forming a good leaving group (water).

Elimination of Water: The molecule collapses, eliminating a molecule of water and reforming the carbonyl double bond.

Deprotonation: The protonated ester is deprotonated (often by water or the conjugate base of the catalyst) to yield the final ester product.

A critical aspect of Fischer esterification is that it is a reversible reaction. google.com The presence of water, a byproduct, can drive the reaction backward via hydrolysis. To achieve a high yield of the ester, the equilibrium must be shifted to the product side. This is typically accomplished by using a large excess of one reactant (usually the alcohol) or by continuously removing water from the reaction mixture as it forms, for example, by azeotropic distillation. google.com

When esterifying with nicotinic acid, a specific consideration is the presence of the basic nitrogen atom in the pyridine ring. This nitrogen can be protonated by the strong acid catalyst, forming a pyridinium (B92312) salt. masterorganicchemistry.com This can potentially complicate the reaction by sequestering the catalyst or altering the reactivity of the nicotinic acid molecule. Therefore, reaction conditions must be carefully optimized.

Alternative methods can also be employed, such as converting nicotinic acid to a more reactive derivative like an acid chloride (nicotinoyl chloride) first, which then reacts readily with the alcohol without needing a strong acid catalyst. Enzymatic synthesis using lipases is another approach that can offer high selectivity for specific hydroxyl groups, which is particularly useful for polyhydroxylated molecules like ascorbic acid. cir-safety.org

Future Directions and Emerging Research Avenues in Ascorbyl Nicotinate Chemistry

Development of Novel Green Synthesis Routes for Ascorbyl Nicotinate (B505614)

The chemical industry's shift towards sustainability has spurred research into environmentally friendly methods for synthesizing chemical compounds, including ascorbyl esters. Traditional chemical synthesis often involves high temperatures and harsh chemicals, leading to unwanted byproducts and significant energy consumption. nih.gov Green chemistry approaches, particularly enzymatic synthesis, offer a promising alternative by utilizing mild reaction conditions, high selectivity, and reduced environmental impact. nih.govnih.gov

Enzymatic esterification, employing lipases as biocatalysts, is a leading green route for producing ascorbyl esters. nih.govresearchgate.net Lipases such as Novozym® 435 (an immobilized form of Candida antarctica lipase (B570770) B) have been identified as highly effective for this purpose, demonstrating high reaction rates and yields. mdpi.comnih.govvulcanchem.com Research into ascorbyl esters like ascorbyl palmitate and ascorbyl oleate (B1233923) has established key parameters that are directly applicable to ascorbyl nicotinate synthesis. These include the use of non-aqueous solvents like 2-methyl-2-butanol (B152257) (tert-amyl alcohol) or acetone, which can lead to high synthesis yields. mdpi.comnih.govmdpi.com

Further green innovations include the use of microwave-assisted enzymatic synthesis, which can dramatically enhance reaction rates, and the immobilization of enzymes on supports like Celite, which allows for catalyst reuse and easier product purification. nih.govresearchgate.net The development of these processes aims to create a more sustainable and economically viable production pathway for this compound, minimizing waste and energy usage.

Table 1: Comparison of Enzymatic Synthesis Conditions for Ascorbyl Esters

| Parameter | Ascorbyl Oleate Synthesis mdpi.com | Ascorbyl Palmitate Synthesis nih.gov | Ascorbyl Palmitate Synthesis nih.gov |

| Enzyme | Novozym® 435 | Lipozyme® 435 | Lipolase 100L (immobilized) |

| Solvent | Acetone | 2-methyl-2-butanol | Dimethylsulfoxide (DMSO) |

| Temperature | 50°C | 55°C | 75°C |

| Reaction Time | 72 h | >24 h | 18 h |

| Yield | 19.7% (Esterification) | >80% | 80% (with molecular sieves) |

Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

Ensuring the purity and stability of this compound is critical, necessitating the use of advanced analytical methods for its quantification and the identification of trace-level impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose. nih.gov HPLC methods, typically using a reverse-phase column (e.g., RP-18), allow for the effective separation and quantification of the parent compound from its precursors—ascorbic acid and nicotinic acid—as well as any potential degradation products. nih.govresearchgate.netresearchgate.net

For more detailed structural confirmation and the identification of unknown impurities, hyphenated techniques are employed. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful tool that provides both chromatographic separation and mass data, allowing for the definitive identification of the compound and its byproducts at very low concentrations. mdpi.comnih.gov